molecular formula C17H20N2O B181207 1,3-Diphenethylurea CAS No. 5467-84-5

1,3-Diphenethylurea

Cat. No.: B181207
CAS No.: 5467-84-5
M. Wt: 268.35 g/mol
InChI Key: VMQLWVGHPWFHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium acetate, also known as potassium ethanoate, is the potassium salt of acetic acid with the chemical formula CH₃COOK. It is a hygroscopic solid at room temperature and appears as a white crystalline powder. This compound is widely used in various industries due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium acetate can be synthesized through an acid-base neutralization reaction. This involves treating a potassium-containing base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) with acetic acid (CH₃COOH). The reaction is as follows: [ \text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, potassium acetate is produced by neutralizing acetic acid with potassium hydroxide or potassium carbonate. The reaction mixture is then treated with activated carbon, filtered, and crystallized. The crystallized product is further refined and dried to obtain high-purity potassium acetate .

Chemical Reactions Analysis

Types of Reactions: Potassium acetate undergoes various chemical reactions, including:

    Neutralization: As mentioned, it is formed through the neutralization of acetic acid with potassium hydroxide or potassium carbonate.

    Decomposition: At high temperatures, potassium acetate decomposes to form potassium carbonate and acetone.

    Substitution: It can participate in substitution reactions where the acetate ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium acetate can react with strong oxidizing agents, leading to the formation of potassium carbonate and other by-products.

    Reducing Agents: It can be reduced under specific conditions to yield different products, depending on the reagents used.

Major Products Formed:

    Potassium Carbonate: Formed during the decomposition of potassium acetate.

    Acetone: Another product of the decomposition reaction.

Scientific Research Applications

Antifungal Activity

1,3-Diphenethylurea has been identified as an inhibitor of Candida albicans chitin synthase, which is crucial for fungal cell wall integrity. This specificity highlights its potential as an antifungal agent without affecting similar enzymes in other organisms.

Cancer Therapeutics

Research indicates that this compound may serve as a scaffold for developing novel anticancer drugs. Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

Due to its role as an sEH inhibitor, this compound may be beneficial in developing treatments for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study: Anticancer Activity

A study published in PLOS ONE highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound was shown to significantly inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study: Antifungal Mechanism

In another study focusing on antifungal properties, this compound was tested against Candida albicans. The results demonstrated that the compound effectively inhibited chitin synthesis by targeting chitin synthase 1, leading to compromised fungal cell walls and increased susceptibility to antifungal treatments.

Summary of Applications

Application AreaDescriptionPotential Impact
Antifungal ActivityInhibits chitin synthase in Candida albicans, weakening fungal cell wallsDevelopment of new antifungal agents
Cancer TherapeuticsInduces apoptosis in cancer cells by modulating signaling pathwaysPotential new treatments for various cancers
Anti-inflammatory EffectsActs as an sEH inhibitor, increasing anti-inflammatory mediatorsTreatment options for chronic inflammatory diseases

Comparison with Similar Compounds

    Sodium Acetate (CH₃COONa): Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.

    Calcium Acetate (Ca(CH₃COO)₂): Used as a food additive and in the treatment of hyperphosphatemia in patients with kidney disease.

    Magnesium Acetate (Mg(CH₃COO)₂): Employed in textile and leather industries and as a catalyst in chemical reactions.

Uniqueness of Potassium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in medical treatments for hypokalemia. Its lower corrosiveness compared to other deicers makes it ideal for use on airport runways .

Biological Activity

1,3-Diphenethylurea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and metabolic regulation. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview

This compound (CAS Number: 5467-84-5) is a urea derivative known for its ability to interact with various biomolecules. Its primary mechanism involves inhibition of specific enzymes and modulation of cellular pathways. Recent studies have highlighted its cytotoxic effects against cancer cell lines and its role in metabolic processes.

Cytotoxicity Against Cancer Cells

This compound has demonstrated effective cytotoxicity against various human cancer cell lines. It primarily targets epoxide hydrolase , an enzyme involved in the metabolism of xenobiotics and drugs, leading to altered cellular functions and apoptosis in cancer cells.

Inhibition of Chitin Synthase

This compound has been identified as an inhibitor of Candida albicans Chitin Synthase 1 (CaCHSIp) , crucial for fungal cell wall integrity. By disrupting chitin synthesis, it weakens the fungal cell wall, potentially leading to cell death while sparing similar enzymes in other organisms like Saccharomyces cerevisiae, indicating a degree of selectivity.

Antitumor Properties

Recent research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, a study reported that Schiff bases derived from this compound showed strong inhibition against SARS-CoV-2 spike protein with inhibitory values ranging from 79.60% to 96.00%, suggesting potential applications in viral infections alongside their anticancer properties .

Anti-inflammatory Effects

This compound has also been suggested to possess anti-inflammatory properties. Its interaction with epoxide hydrolase may contribute to reduced inflammation by modulating the levels of bioactive lipids involved in inflammatory responses .

Metabolic Regulation

In metabolic studies, it was found that this compound promotes adipocyte differentiation in pre-adipocytes. This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in adipogenesis. The compound significantly increased the expression of adipogenic markers such as aP2 and adiponectin in treated cells .

Case Study: Antidiabetic Activity

A study focused on the synthesis of Schiff bases from this compound revealed their potential as α-glucosidase inhibitors , which are crucial for managing type 2 diabetes mellitus (T2DM). The synthesized compounds exhibited IC50 values ranging from 2.14 to 115 µM, indicating strong inhibitory activity compared to acarbose, a known α-glucosidase inhibitor .

CompoundIC50 (µM)Activity
Compound 3a2.14Strong α-glucosidase inhibitor
Compound 3b45.00Moderate α-glucosidase inhibitor
Compound 3c115.00Weak α-glucosidase inhibitor

Case Study: Adipocyte Differentiation

In another investigation involving 3T3-L1 cells, treatment with this compound led to a significant increase in adipocyte differentiation markers. The compound enhanced the expression of PPARγ and other adipogenic genes in a dose-dependent manner .

Properties

IUPAC Name

1,3-bis(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQLWVGHPWFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203130
Record name 1,3-Diphenethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-84-5
Record name N,N′-Bis(2-phenylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPHENETHYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Diphenethylurea
Reactant of Route 2
Reactant of Route 2
1,3-Diphenethylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Diphenethylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Diphenethylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Diphenethylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Diphenethylurea
Customer
Q & A

Q1: What is the known biological activity of 1,3-Diphenethylurea?

A1: this compound has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, this compound disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []

Q2: From which natural sources has this compound been isolated?

A2: this compound has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.

Q3: Does the structure of this compound relate to its activity against Candida albicans?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.

Q4: Besides its antifungal activity, are there other potential applications for this compound?

A4: Although the current research primarily focuses on the antifungal activity of this compound, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.